N'-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-9-5-6-17(14-19)15-23-20(25)21(26)24-16-22(10-12-28-13-11-22)18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHOMIPNZXHAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Phenyloxan-4-ylmethylamine
The oxane ring is constructed via acid-catalyzed cyclization, followed by functional group interconversion:
Step 1: Synthesis of 4-Phenyloxan-4-ylmethanol
A mixture of 4-phenylcyclohexanone (10 mmol) and ethylene glycol (12 mmol) undergoes BF₃·Et₂O-catalyzed cyclization in toluene at 110°C for 6 h. The resulting diol is reduced using NaBH₄ in THF, yielding 4-phenyloxan-4-ylmethanol (87% yield).
Step 2: Bromination to 4-Phenyloxan-4-ylmethyl Bromide
Appel reaction conditions (CBr₄, PPh₃, CH₂Cl₂, 0°C → rt) convert the alcohol to the corresponding bromide (92% yield).
Step 3: Amination via Gabriel Synthesis
The bromide is treated with potassium phthalimide in DMF (80°C, 12 h), followed by hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) to afford 4-phenyloxan-4-ylmethylamine (68% overall yield).
Synthesis of 3-Methoxyphenylmethylamine
3-Methoxybenzaldehyde undergoes reductive amination:
- Condensation with NH₄OAc in MeOH (rt, 2 h).
- Reduction using NaBH₃CN (0°C → rt, 4 h) yields 3-methoxyphenylmethylamine (94% purity by GC-MS).
Diamide Coupling Strategies
Oxalyl Chloride-Mediated Two-Step Amidation
Step 1: Monoamide Formation
4-Phenyloxan-4-ylmethylamine (1.1 eq) is added dropwise to oxalyl chloride (1 eq) in anhydrous THF at -78°C. After stirring for 2 h, the mixture is warmed to rt, yielding N-[(4-phenyloxan-4-yl)methyl]oxalyl chloride intermediate.
Step 2: Second Amidation
3-Methoxyphenylmethylamine (1.2 eq) and Et₃N (2 eq) are introduced to the reaction at 0°C. After 12 h at rt, the crude product is purified via silica chromatography (EtOAc/hexanes), affording the diamide (56% yield, m.p. 189–191°C).
Carbodiimide-Assisted One-Pot Synthesis
A mixture of oxalic acid (1 eq), HOBt (2 eq), and EDCl (2 eq) in DMF is activated for 30 min at 0°C. Sequential addition of both amines (1.05 eq each) over 2 h, followed by stirring at rt for 24 h, yields the product after aqueous workup (62% yield, >98% HPLC purity).
Optimization and Challenges
Reaction Condition Screening
| Parameter | Oxalyl Chloride Method | EDCl/HOBt Method |
|---|---|---|
| Temperature (°C) | -78 → 25 | 0 → 25 |
| Yield (%) | 56 | 62 |
| Purity (HPLC, %) | 95 | 98 |
| Byproducts | Chlorinated impurities | Urea derivatives |
The EDCl/HOBt approach offers superior yield and purity by minimizing hydrolysis side reactions.
Solvent and Stoichiometry Effects
- THF vs DMF : DMF enhances amine solubility but necessitates rigorous drying to prevent oxalic acid decomposition.
- Amine Equivalents : A 5% excess of each amine maximizes diamide formation while limiting monoamide byproducts (<3% by LC-MS).
Characterization and Validation
Spectroscopic Data
Crystallographic Analysis (Analogous Compound)
Single-crystal X-ray diffraction of structurally similar N-arylacetamides reveals intramolecular N–H⋯O hydrogen bonds (2.01 Å) and C–H⋯π interactions stabilizing the conformation.
Industrial-Scale Considerations
- Cost Analysis : EDCl/HOBt adds ~$12/g reagent cost vs $3/g for oxalyl chloride.
- Green Chemistry : Mechanochemical grinding of oxalic acid dihydrate with amines in a ball mill achieves 58% yield without solvents.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be compared with other similar compounds, such as:
- N-(3-chloro-4-methoxyphenyl)-N’-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities but differ in their specific functional groups and properties, highlighting the uniqueness of N’-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide.
Biological Activity
N'-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 382.46 g/mol. Its structure features two aromatic rings connected via an ethylenediamine moiety, which is significant in determining its biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Potential antifungal activity |
Antiproliferative Effects
Studies have also suggested that this compound may possess antiproliferative effects against cancer cell lines. For instance, compounds with similar structures often inhibit the growth of human cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : In silico studies suggest that this compound may interact with specific proteins involved in cellular signaling pathways, enhancing its therapeutic potential against resistant strains and tumors.
Case Studies
A recent study focused on the interaction of this compound with the AgrA protein in Staphylococcus aureus, revealing its potential to disrupt quorum sensing mechanisms essential for bacterial virulence. This finding highlights the compound's role not only as an antimicrobial agent but also as a modulator of bacterial behavior.
Q & A
Q. Q1. What synthetic strategies are recommended for preparing N'-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide?
Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:
Intermediate Preparation : Synthesize the 3-methoxyphenylmethylamine and 4-phenyloxan-4-ylmethylamine intermediates via reductive amination or nucleophilic substitution.
Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the intermediates with ethanedioic acid. Optimize reaction conditions (e.g., DMF solvent, 0°C to room temperature) to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for ≥95% purity. Validate via LC-MS and -NMR .
Q. Q2. How should researchers characterize the crystal structure of this compound?
Methodological Answer:
X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement : Use SHELXL for structure solution and refinement. Apply anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<0.05) and residual electron density analysis .
Hydrogen Bonding : Analyze interactions using WinGX/ORTEP. Graph-set notation (e.g., ) identifies motifs influencing packing .
Q. Q3. What spectroscopic techniques are critical for confirming structural integrity?
Methodological Answer:
- - and -NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals:
- Methoxy group: δ ~3.75 ppm (singlet, ), ~55 ppm ().
- Oxane protons: δ ~3.5–4.0 ppm (multiplet).
- Amide carbonyls: δ ~165–170 ppm () .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in crystallographic and spectroscopic data?
Methodological Answer:
Data Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*). Discrepancies >0.05 Å suggest refinement errors .
Dynamic Effects : Use VT-NMR to assess conformational flexibility (e.g., oxane ring puckering). Broadening at low temps indicates fluxional behavior .
Twinned Crystals : Apply SHELXL TWIN commands for overlapping reflections. Validate with Hooft parameter (|y| < 0.3) .
Q. Q5. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking (AutoDock Vina) :
- Prepare protein (PDB ID: e.g., 7CID) via protonation and energy minimization.
- Define binding site using GRID-based pharmacophore maps.
- Score poses using MM/GBSA (ΔG < -8 kcal/mol indicates strong binding) .
MD Simulations (GROMACS) :
Q. Q6. How can synthetic yields be optimized for scale-up without compromising purity?
Methodological Answer:
Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling (4-phenyloxan-4-yl fragment). Optimize equivalents (1.2:1 aryl bromide:boronic acid) .
Flow Chemistry : Use microreactors for amidation (residence time: 30 min, 80°C). Monitor conversion via inline FTIR.
Quality Control : Implement PAT (Process Analytical Technology) with HPLC-DAD. Set thresholds: ≤0.5% unreacted starting material .
Q. Q7. What strategies validate hydrogen bonding patterns in polymorphic forms?
Methodological Answer:
Thermal Analysis (DSC/TGA) : Identify polymorphs via melting endotherms. ΔH fusion >10 kJ/mol suggests stable forms.
Hirshfeld Surface Analysis (CrystalExplorer) : Quantify H-bond contributions (dₙᵢ + dₑ > 2.8 Å⁻¹).
Variable-Temperature XRD : Track lattice changes (e.g., contraction >1% at 100 K) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
